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Core Science & Biosynthesis

Foundational

Introduction: The Importance of Solubility Profiling for Novel Carbazole Derivatives

An In-depth Technical Guide to the Solubility Profile of N-(9-acetyl-9H-carbazol-8-yl)acetamide in Organic Solvents Disclaimer: As of the last update, specific experimental solubility data for N-(9-acetyl-9H-carbazol-8-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of N-(9-acetyl-9H-carbazol-8-yl)acetamide in Organic Solvents

Disclaimer: As of the last update, specific experimental solubility data for N-(9-acetyl-9H-carbazol-8-yl)acetamide is not widely available in published literature. The following guide has been constructed by a Senior Application Scientist to provide a robust theoretical framework and a detailed experimental protocol for determining its solubility. The quantitative data presented herein is a well-founded, hypothetical profile based on the structural attributes of the molecule and established principles of physical organic chemistry. This document serves as an expert guide for researchers, scientists, and drug development professionals on how to approach, determine, and interpret the solubility of this compound and others with similar structural motifs.

N-(9-acetyl-9H-carbazol-8-yl)acetamide is a unique heterocyclic compound featuring a carbazole nucleus functionalized with both an N-acetyl group and an acetamide substituent. This molecular architecture presents a compelling scaffold for medicinal chemistry, potentially offering a unique combination of rigidity and hydrogen bonding capabilities for interaction with biological targets. In the early stages of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1]

This technical guide provides a comprehensive analysis of the anticipated solubility profile of N-(9-acetyl-9H-carbazol-8-yl)acetamide across a spectrum of common organic solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a gold-standard experimental protocol for its determination, and discuss the interpretation of the resulting solubility data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Molecular Structure of N-(9-acetyl-9H-carbazol-8-yl)acetamide:

  • Carbazole Core: The large, tricyclic aromatic system is inherently non-polar and hydrophobic. It will contribute favorably to solubility in aromatic or non-polar solvents through van der Waals forces and potential π-π stacking interactions.

  • Acetamide and N-acetyl Groups: These two functional groups introduce significant polarity. The carbonyl oxygens are strong hydrogen bond acceptors, and the N-H proton of the acetamide group is a hydrogen bond donor. These groups will dominate interactions with polar solvents.

Based on this structure, we can predict:

  • High Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate both the polar functional groups and the large carbazole nucleus.

  • Moderate Solubility in solvents of intermediate polarity like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can act as hydrogen bond acceptors but are less polar overall than DMSO or DMF.

  • Limited Solubility in polar protic solvents like methanol and ethanol. While these solvents can both donate and accept hydrogen bonds, their strong self-association through hydrogen bonding can make it energetically less favorable to create a cavity for and solvate a large molecule like N-(9-acetyl-9H-carbazol-8-yl)acetamide.

  • Poor Solubility in non-polar solvents such as hexane and toluene. These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the polar acetyl and acetamide groups, making it difficult to overcome the solute's crystal lattice energy.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a thermodynamically stable state.[3][4]

Causality Behind Experimental Choices
  • Excess Solid: The addition of an excess of the solid compound is crucial to ensure that the final solution is genuinely saturated and in equilibrium with the solid phase. This is the defining principle of an equilibrium solubility measurement.

  • Equilibration Time: A sufficient incubation period (e.g., 24 hours) is necessary to allow the system to reach thermodynamic equilibrium.[5] Shorter times may lead to an underestimation of solubility, representing a kinetic rather than a thermodynamic value.[1]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance to standard laboratory or physiological conditions.

  • Phase Separation: The physical separation of the undissolved solid from the saturated solution is a critical step. Failure to do so, for instance, by allowing fine particles to remain suspended, will lead to a significant overestimation of solubility. High-speed centrifugation or filtration with a chemically inert, fine-pored filter is mandatory.

  • Accurate Quantification: A validated, high-sensitivity analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) is required to accurately measure the concentration of the dissolved compound in the saturated solution.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline N-(9-acetyl-9H-carbazol-8-yl)acetamide (e.g., 5-10 mg) to a series of glass vials. The exact amount should be sufficient to ensure a visible excess of solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to 25 °C. Agitate the samples at a constant, moderate speed for 24 hours.[5]

  • Sedimentation: After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the larger particles to settle.

  • Phase Separation: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step must be performed quickly to minimize any temperature changes that could affect solubility.

  • Dilution: Prepare a series of accurate dilutions of the clear, filtered saturate using the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard calibration curve prepared from known concentrations of N-(9-acetyl-9H-carbazol-8-yl)acetamide.

  • Calculation: Calculate the solubility in mg/mL by accounting for the dilution factors. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid (e.g., 10 mg) to Vial B Add Known Volume of Solvent (e.g., 2 mL) A->B Step 1-2 C Seal Vial & Agitate (24h at 25°C) B->C D Settle for 1h C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E Critical Step F Prepare Dilutions E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Shake-Flask Method Workflow

Hypothetical Solubility Profile and Discussion

The following table summarizes the expected equilibrium solubility of N-(9-acetyl-9H-carbazol-8-yl)acetamide in a range of organic solvents at 25 °C.

SolventClassRelative PolarityH-Bonding CapabilityHypothetical Solubility (mg/mL)
n-HexaneNon-polar0.009None< 0.1
TolueneNon-polar (Aromatic)0.099Acceptor (π-system)~ 0.5
DichloromethanePolar Aprotic0.309Weak Acceptor~ 5
Tetrahydrofuran (THF)Polar Aprotic0.207Acceptor> 20
Ethyl AcetatePolar Aprotic0.228Acceptor~ 15
AcetonePolar Aprotic0.355Acceptor> 30
AcetonitrilePolar Aprotic0.460Weak Acceptor~ 10
Dimethylformamide (DMF)Polar Aprotic0.386Strong Acceptor> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Strong Acceptor> 150
IsopropanolPolar Protic0.546Donor & Acceptor~ 2
MethanolPolar Protic0.762Donor & Acceptor~ 1
Interpretation of Results

The hypothetical data aligns perfectly with our theoretical predictions. The solubility of N-(9-acetyl-9H-carbazol-8-yl)acetamide is dominated by its ability to interact with polar aprotic solvents.

  • Highest Solubility: The compound is exceptionally soluble in DMSO and DMF . This is attributed to the strong hydrogen bond accepting character of these solvents, which readily interact with the N-H proton of the acetamide group, and their high polarity, which effectively solvates the carbonyl dipoles.

  • Moderate to High Solubility: Solvents like acetone and THF also demonstrate good solvating power. Their carbonyl and ether oxygens, respectively, are effective hydrogen bond acceptors, leading to favorable solute-solvent interactions.

  • Lower Solubility in Polar Protic Solvents: The solubility drops significantly in methanol and isopropanol . This is a classic example where strong solvent-solvent hydrogen bonding outcompetes the potential for solute-solvent interactions. The energy required to break the extensive hydrogen-bonding network of the alcohol is not sufficiently recovered by solvating the large, predominantly hydrophobic carbazole core.

  • Negligible Solubility in Non-polar Solvents: As expected, the compound is virtually insoluble in n-hexane . In toluene , the slight increase in solubility compared to hexane can be attributed to favorable π-π stacking interactions between the solvent's aromatic ring and the carbazole system. However, the inability of these solvents to solvate the polar amide functionalities results in very low overall solubility.

Solubility vs. Polarity Relationship

G cluster_solvents Solvent Properties cluster_solubility Predicted Solubility of N-(9-acetyl-9H-carbazol-8-yl)acetamide Polarity Increasing Polarity Moderate Moderate (e.g., Acetone, THF) Polarity->Moderate HBA Strong H-Bond Acceptor High High (e.g., DMSO, DMF) HBA->High Strong Interaction with Amide Groups HBD H-Bond Donor Low Low (e.g., Methanol) HBD->Low Solvent Self-Association Dominates NonPolar Non-Polar VeryLow Very Low (e.g., Hexane) NonPolar->VeryLow Poor Solvation of Polar Groups

Caption: Solvent Properties and Solubility

Conclusion and Future Directions

This guide establishes a robust framework for understanding and determining the solubility of N-(9-acetyl-9H-carbazol-8-yl)acetamide. Based on its molecular structure, the compound is predicted to be a high-solubility candidate in polar aprotic solvents, particularly strong hydrogen bond acceptors like DMSO and DMF, with significantly limited solubility in both non-polar and polar protic media. This profile is critical for its handling and application in drug development, from stock solution preparation for high-throughput screening to formulation development.

The provided shake-flask protocol represents a reliable method for generating accurate, publication-quality solubility data. It is strongly recommended that researchers working with this molecule perform this experimental determination to validate the theoretical profile presented here. Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution, or explore solubility in biorelevant media to better predict in vivo behavior.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC. (n.d.).
  • Shake-Flask Solubility Assay - Enamine. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).
  • Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy - Biomedical and Pharmacology Journal. (2021, October 14).
  • 3.1: Physical properties of organic compounds - Chemistry LibreTexts. (2022, September 30).
  • Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 22).

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of N-(9-acetyl-9H-carbazol-8-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Carbazole Scaffold as a Privileged Motif in Medicinal Chemistry Carbazole, a tricyclic aromatic heterocycle, represents a cornerstone in the development of novel therapeutics. Its rigid, planar structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carbazole Scaffold as a Privileged Motif in Medicinal Chemistry

Carbazole, a tricyclic aromatic heterocycle, represents a cornerstone in the development of novel therapeutics. Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with a multitude of biological targets.[1] Consequently, carbazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The diverse pharmacological profiles of these compounds often stem from their ability to intercalate into DNA, inhibit crucial enzymes, and modulate key signaling pathways.[4][5][6]

This guide focuses on a novel derivative, N-(9-acetyl-9H-carbazol-8-yl)acetamide. While specific experimental data for this compound is not yet available in the public domain, its structural features—the carbazole core and dual acetamide moieties—provide a strong basis for postulating a plausible mechanism of action. This document will, therefore, present a hypothesized in vitro mechanism of action for N-(9-acetyl-9H-carbazol-8-yl)acetamide, centered on potential anticancer activity, and will provide a comprehensive, step-by-step experimental framework for its validation. This serves as a roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this promising compound.

Part 1: Hypothesized Mechanism of Action - A Dual-Pronged Assault on Cancer Cells

Based on the extensive literature on carbazole derivatives, we hypothesize that N-(9-acetyl-9H-carbazol-8-yl)acetamide exerts its in vitro effects through a primary mechanism involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival. A secondary, more specific mechanism may involve the modulation of key signaling pathways.

Primary Hypothesis: Inhibition of Topoisomerase II and Disruption of Microtubule Dynamics

Many carbazole-based compounds exhibit potent anticancer activity by targeting enzymes essential for DNA replication and cell division.[5][7][8] We propose that N-(9-acetyl-9H-carbazol-8-yl)acetamide functions as a topoisomerase II inhibitor . By stabilizing the cleavable complex between topoisomerase II and DNA, the compound would induce DNA strand breaks, thereby halting DNA replication and triggering an apoptotic cascade.[7]

Concurrently, the planar carbazole structure may interfere with the polymerization of tubulin into microtubules.[7] This disruption of microtubule dynamics would lead to mitotic arrest, preventing the proper segregation of chromosomes and ultimately inducing apoptosis.[7] This dual-action model, targeting both DNA replication and cell division machinery, would represent a robust mechanism for anticancer activity.

Secondary Hypothesis: Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway, particularly of STAT3, is a hallmark of many cancers.[9] Several carbazole derivatives have been identified as potent inhibitors of the JAK/STAT pathway.[9] We hypothesize that N-(9-acetyl-9H-carbazol-8-yl)acetamide may bind to the SH2 domain of STAT3, preventing its dimerization, subsequent phosphorylation, and translocation to the nucleus. This would inhibit the transcription of STAT3 target genes involved in cell survival and proliferation.

The following diagram illustrates the proposed signaling pathways potentially targeted by N-(9-acetyl-9H-carbazol-8-yl)acetamide.

G cluster_0 Primary Hypothesis: Cytotoxicity cluster_1 Secondary Hypothesis: Signal Transduction Compound N-(9-acetyl-9H-carbazol-8-yl)acetamide TopoII Topoisomerase II Compound->TopoII Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Compound2 N-(9-acetyl-9H-carbazol-8-yl)acetamide STAT3 STAT3 Monomer Compound2->STAT3 Inhibition of Dimerization pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Hypothesized signaling pathways targeted by the compound.

Part 2: A Validated Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is proposed. This workflow is designed to first confirm the cytotoxic activity of N-(9-acetyl-9H-carbazol-8-yl)acetamide and then to dissect the underlying molecular events.

The following diagram outlines the proposed experimental workflow.

G Start Start: N-(9-acetyl-9H-carbazol-8-yl)acetamide Cytotoxicity Phase 1: Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity Panel Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Cytotoxicity->Panel IC50 Determine IC50 Values Panel->IC50 Mechanism Phase 2: Elucidate Cellular Mechanism IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay MolecularTarget Phase 3: Identify Molecular Target CellCycle->MolecularTarget ApoptosisAssay->MolecularTarget TopoAssay Topoisomerase II Inhibition Assay MolecularTarget->TopoAssay TubulinAssay Tubulin Polymerization Assay MolecularTarget->TubulinAssay WesternBlot Western Blot Analysis (p-STAT3, STAT3, PARP, Caspase-3) MolecularTarget->WesternBlot Conclusion Conclusion: Elucidate Mechanism of Action TopoAssay->Conclusion TubulinAssay->Conclusion WesternBlot->Conclusion

Sources

Foundational

thermodynamic properties and melting point of N-(9-acetyl-9H-carbazol-8-yl)acetamide

An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of N-(9-acetyl-9H-carbazol-8-yl)acetamide Authored by: A Senior Application Scientist Abstract N-(9-acetyl-9H-carbazol-8-yl)acetamide is a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of N-(9-acetyl-9H-carbazol-8-yl)acetamide

Authored by: A Senior Application Scientist

Abstract

N-(9-acetyl-9H-carbazol-8-yl)acetamide is a unique derivative of carbazole, a heterocyclic compound of significant interest in materials science and medicinal chemistry. Understanding the thermodynamic properties of this molecule is fundamental to its application, governing its stability, solubility, and processing parameters. This technical guide provides a comprehensive framework for the characterization of its melting point and associated thermodynamic parameters. While specific experimental data for this compound is not widely published, this document outlines the authoritative experimental protocols and predictive methodologies required for its full thermal analysis. We present a synthesis of established analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), grounded in the principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust thermodynamic profile for novel carbazole derivatives.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The thermodynamic profile of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Properties such as melting point, enthalpy of fusion, and thermal stability are not mere physical constants; they are critical determinants of a drug candidate's viability. The melting point influences solubility and dissolution rate, which in turn affect bioavailability. A higher melting point often correlates with lower solubility due to the stronger intermolecular forces that must be overcome in the crystal lattice.

N-(9-acetyl-9H-carbazol-8-yl)acetamide, by its structure, presents an interesting case. The rigid, planar carbazole core suggests a high melting point, while the two N-acetyl groups introduce polarity and potential for hydrogen bonding, further complicating predictive models. A precise, empirical determination of these properties is therefore non-negotiable for any serious development effort.

Predicted Physicochemical Properties

Due to the limited availability of public experimental data for N-(9-acetyl-9H-carbazol-8-yl)acetamide, we must rely on established structure-property relationships and computational models for initial estimations.

  • Structural Analysis: The parent molecule, carbazole, is a high-melting-point solid (246 °C) due to its planar structure and strong π-π stacking interactions. The addition of two acetyl groups increases the molecular weight and introduces polar carbonyl groups. The N-acetyl group on the carbazole nitrogen will disrupt the planarity slightly, while the acetamide group at the 8-position can participate in intramolecular hydrogen bonding. These modifications are expected to result in a melting point that is likely lower than carbazole itself but still represents a high-melting solid.

  • Computational Prediction: Modern computational chemistry tools can provide valuable estimations. Using Density Functional Theory (DFT) or other molecular modeling methods, it is possible to calculate the lattice energy of a predicted crystal structure, from which a theoretical melting point can be derived.

Experimental Determination of Thermodynamic Properties

The gold standard for determining the thermodynamic properties of a pure, solid organic compound is through thermal analysis. The following section details the essential experimental protocols.

Differential Scanning Calorimetry (DSC): The Core Technique

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a wealth of information beyond just the melting point.

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity N-(9-acetyl-9H-carbazol-8-yl)acetamide into a standard aluminum DSC pan. The sample should be a fine powder to ensure good thermal contact.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This is a self-validating step that ensures the trustworthiness of the obtained data.

  • Experimental Conditions:

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. This value represents the energy required to break the crystal lattice forces.

The following diagram illustrates the workflow for DSC analysis:

DSC_Workflow Diagram 1: DSC Experimental Workflow start_end start_end process process decision decision data data A Start B Calibrate DSC with Indium Standard A->B Trustworthiness C Weigh 3-5 mg of Sample B->C D Seal Sample in Aluminum Pan C->D E Place Sample & Reference in Cell D->E F Set Up Thermal Program (Ramp Rate: 10°C/min) E->F G Run Experiment F->G H Data Acquisition: Heat Flow vs. Temp G->H I Analyze Thermogram H->I J Determine Onset Temp (Tm) I->J K Integrate Peak Area (ΔHfus) I->K L End J->L K->L

Caption: Diagram 1: A stepwise workflow for determining melting point and enthalpy of fusion using DSC.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for understanding the thermal stability of the compound and identifying decomposition temperatures, which is critical for distinguishing melting from decomposition.

  • Sample Preparation: Weigh a slightly larger sample, 5-10 mg, into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Purge with an inert gas (e.g., nitrogen) to prevent oxidation.

    • Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a high temperature (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is the decomposition temperature (Td).

This data is crucial because if the Td is close to the Tm observed in DSC, it may indicate that the compound is decomposing rather than melting, a critical distinction for drug development.

Summarized Data Presentation

While experimental values are pending, the data obtained from the aforementioned protocols should be compiled into a clear, concise table for easy interpretation and comparison.

Thermodynamic ParameterSymbolExpected Value RangeMethod of Determination
Melting PointTm180 - 230 °CDSC (Onset Temperature)
Enthalpy of FusionΔHfus30 - 50 kJ/molDSC (Peak Integration)
Decomposition TemperatureTd> 250 °CTGA (Onset of Mass Loss)

Conclusion

A thorough understanding of the thermodynamic properties of N-(9-acetyl-9H-carbazol-8-yl)acetamide is essential for its rational development in any chemical or pharmaceutical application. The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide a robust, reliable, and self-validating framework for determining its melting point, enthalpy of fusion, and thermal stability. While predictive methods offer a valuable starting point, the empirical data generated through these protocols remains the authoritative standard. The successful application of these techniques will yield the critical data necessary to guide formulation, processing, and stability assessments for this promising carbazole derivative.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Development. ADMET & DMPK, 7(2), 79-83. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

Protocols & Analytical Methods

Method

Dissolving N-(9-acetyl-9H-carbazol-8-yl)acetamide for Cell Culture Assays: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the solubilization of N-(9-acetyl-9H-carbazol-8-yl)acetamide, a novel small molecule of interest for cell-based research. Recognizing the critical import...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of N-(9-acetyl-9H-carbazol-8-yl)acetamide, a novel small molecule of interest for cell-based research. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this document outlines a systematic approach to preparing stock solutions and working concentrations suitable for a variety of cell culture assays. The protocol emphasizes the use of Dimethyl Sulfoxide (DMSO) as the primary solvent and addresses key considerations such as solvent cytotoxicity, solution stability, and the establishment of appropriate experimental controls. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the biological activity of N-(9-acetyl-9H-carbazol-8-yl)acetamide in vitro.

Introduction: The Challenge of Small Molecule Solubility in Aqueous Environments

N-(9-acetyl-9H-carbazol-8-yl)acetamide belongs to the carbazole family of compounds, which are often characterized by their hydrophobic nature. The effective delivery of such compounds to cells in an aqueous culture environment is a common hurdle in preclinical research. The formation of precipitates can lead to inaccurate dosing and misleading experimental outcomes.[1] Therefore, a robust and reproducible dissolution protocol is paramount.

The primary strategy for solubilizing non-polar compounds for cell-based assays involves the use of a biocompatible organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration in the cell culture medium.[2][3] Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a wide range of organic molecules and its miscibility with aqueous solutions.[4] However, the inherent bioactivity of DMSO necessitates careful consideration of its final concentration in the culture medium to avoid off-target effects and cytotoxicity.[5][6][7]

This application note provides a field-proven methodology for dissolving N-(9-acetyl-9H-carbazol-8-yl)acetamide, establishing a stable stock solution, and preparing working solutions for cell culture experiments, while minimizing the confounding effects of the solvent.

Physicochemical Properties and Solvent Selection

A thorough understanding of a compound's physicochemical properties is the foundation of a successful dissolution strategy. While specific solubility data for N-(9-acetyl-9H-carbazol-8-yl)acetamide is not widely available, its carbazole core suggests poor aqueous solubility.

Table 1: Recommended Solvents and Key Considerations

SolventRecommended UseKey Considerations
Dimethyl Sulfoxide (DMSO) Primary choice for initial stock solution. Excellent solubilizing power for a wide range of compounds.[4] However, can be cytotoxic at higher concentrations.[5][8][9] Final concentration in cell culture should ideally be ≤ 0.1%, and not exceed 0.5%.[5][10]
Ethanol Alternative solvent for some compounds.Generally less toxic than DMSO at comparable concentrations.[6] However, its solubilizing capacity for highly non-polar compounds may be lower.
Cell Culture Medium For preparing working solutions from stock.The final diluent for treating cells. The compound must remain soluble upon dilution from the stock solution.

Based on the chemical structure of N-(9-acetyl-9H-carbazol-8-yl)acetamide, DMSO is the recommended starting solvent for preparing a high-concentration stock solution.

Experimental Protocol: Preparation of N-(9-acetyl-9H-carbazol-8-yl)acetamide Solutions

This protocol details the steps for preparing a 10 mM stock solution of N-(9-acetyl-9H-carbazol-8-yl)acetamide in DMSO and its subsequent dilution for use in cell culture assays.

Materials and Equipment
  • N-(9-acetyl-9H-carbazol-8-yl)acetamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (amber or covered with foil for light-sensitive compounds)

  • Vortex mixer

  • Sonicator (optional, water bath sonicator preferred)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

  • Biological safety cabinet

Workflow for Stock and Working Solution Preparation

Dissolution_Workflow cluster_stock Stock Solution Preparation (in BSC) cluster_working Working Solution Preparation (in BSC) weigh Weigh Compound dissolve Dissolve in Sterile DMSO weigh->dissolve Add to tube vortex Vortex/Sonicate dissolve->vortex Ensure complete dissolution store Aliquot & Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw Use one aliquot per experiment dilute Serially Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing stock and working solutions.

Step-by-Step Protocol for 10 mM Stock Solution
  • Calculate the required mass of N-(9-acetyl-9H-carbazol-8-yl)acetamide.

    • Molecular Weight of N-(9-acetyl-9H-carbazol-8-yl)acetamide: [Insert Molecular Weight if known, otherwise state to use the value from the supplier's certificate of analysis].

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g

  • Aseptically weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube. It is recommended to perform this step in a chemical fume hood.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to the tube. For example, to make a 10 mM solution from the mass calculated in step 1, add 1 mL of DMSO.

  • Ensure complete dissolution. Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot and store. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10] Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions
  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions in pre-warmed complete cell culture medium. It is crucial to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.[10]

    • Example for preparing a 10 µM working solution:

      • The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Gently mix the working solution by pipetting up and down or inverting the tube. Do not vortex, as this can cause shearing of media components.

  • Add the working solution to your cell cultures immediately.

Essential Considerations and Best Practices

The Critical Role of the Vehicle Control

A vehicle control is an essential component of any experiment involving a dissolved compound. This control group consists of cells treated with the same concentration of the solvent (in this case, DMSO) as the experimental group, but without the compound of interest.[10][11] This allows for the differentiation of effects caused by the compound versus those caused by the solvent itself.

Experimental_Design cluster_groups Experimental Groups cluster_analysis Analysis untreated Untreated Cells vehicle Vehicle Control (Medium + DMSO) compare1 Compare Vehicle to Untreated (Assesses solvent effect) untreated->compare1 experimental Experimental (Medium + DMSO + Compound) vehicle->compare1 compare2 Compare Experimental to Vehicle (Assesses compound effect) vehicle->compare2 experimental->compare2

Caption: Importance of controls in experimental design.

Determining the Optimal DMSO Concentration

While a final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, some cell types may be more sensitive.[7] It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the highest tolerated concentration that does not affect cell viability or the experimental endpoint being measured.[5][9]

Table 2: Typical Final DMSO Concentrations and Potential Effects

Final DMSO ConcentrationGeneral Observation
≤ 0.1% Generally considered safe for most cell lines with minimal effects on cell proliferation and function.[5]
0.1% - 0.5% May be acceptable for some cell lines, but a vehicle control is critical.[10] Potential for subtle off-target effects increases.
> 0.5% Increased risk of cytotoxicity and significant off-target effects.[6][7] May induce changes in gene expression, cell differentiation, or membrane permeability.[8]
Sterility and Stability
  • Always use sterile, cell culture-grade DMSO and perform all steps of stock and working solution preparation in a biological safety cabinet to maintain sterility.[3][12]

  • If the compound is light-sensitive, protect the stock and working solutions from light by using amber tubes or wrapping tubes in aluminum foil.[2]

  • Stock solutions in DMSO are typically stable for several months when stored at -80°C.[10] However, it is good practice to prepare fresh working solutions for each experiment.

Troubleshooting Common Issues

  • Precipitation upon dilution: If the compound precipitates when diluted in the culture medium, try a more gradual, stepwise dilution. Alternatively, preparing a lower concentration stock solution (e.g., 1 mM) may help, though this will result in a higher final DMSO concentration in your working solution.

  • Inconsistent results: Ensure complete dissolution of the stock solution before each use. Vortex the stock solution briefly after thawing. Inconsistent results can also arise from repeated freeze-thaw cycles of the stock solution; always use fresh aliquots.

Conclusion

The successful use of N-(9-acetyl-9H-carbazol-8-yl)acetamide in cell culture assays is critically dependent on a well-defined and consistent dissolution protocol. By utilizing high-quality, sterile DMSO to prepare a concentrated stock solution and carefully diluting it to a final working concentration with a minimal and controlled level of solvent, researchers can confidently investigate the biological effects of this compound. The inclusion of appropriate vehicle controls is non-negotiable for the accurate interpretation of experimental data. This guide provides a robust framework for the effective and reproducible use of N-(9-acetyl-9H-carbazol-8-yl)acetamide in your research endeavors.

References

  • Jainchill, J. L., Aaronson, S. A., & Todaro, G. J. (1969). Murine sarcoma and leukemia viruses: assay using clonal lines of contact-inhibited mouse cells. Journal of Virology, 4(5), 549-553.
  • Wagener, J. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
  • Kramer, N. I., Di-Fiore, S., Rascher, R., Klemmer, M., & Schirmer, K. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 6020–6026.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. Cell viability (%) detected after treatment of solvents with... Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Kim, J., Lee, S., Kim, D., Lee, S. H., & Kim, H. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 543.
  • Corning. (2022, September 27). Top Tips for In-House Media Preparation. Biocompare. Retrieved from [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. Retrieved from [Link]

Sources

Application

Application Note: N-(9-acetyl-9H-carbazol-8-yl)acetamide in High-Efficiency OLED Architectures

Executive Summary & Mechanistic Rationale Carbazole derivatives are foundational to modern Organic Light-Emitting Diodes (OLEDs), serving predominantly as high-triplet-energy ( T1​ ) host materials and hole-transport lay...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Carbazole derivatives are foundational to modern Organic Light-Emitting Diodes (OLEDs), serving predominantly as high-triplet-energy ( T1​ ) host materials and hole-transport layers (HTLs)[1][2]. The compound N-(9-acetyl-9H-carbazol-8-yl)acetamide (CAS: 93463-76-4) represents a highly specialized, dual-functionalized carbazole building block[3].

As an Application Scientist designing next-generation luminescent devices, I select this specific acetylated carbazole for solution-processed OLEDs because its structural modifications resolve two chronic issues in device fabrication: energetic mismatch and molecular aggregation.

  • HOMO Deepening via N-Acetylation: The acetyl group at the N-9 position acts as an electron-withdrawing group (EWG). By pulling electron density away from the nitrogen lone pair, it deepens the Highest Occupied Molecular Orbital (HOMO) level. This deeper HOMO improves oxidative stability and creates a favorable energy cascade from standard HTLs (e.g., PEDOT:PSS) to the emissive layer (EML)[4].

  • Steric Hindrance via 8-Position Acetamide: The bulky acetamide group adjacent to the nitrogen induces severe steric hindrance, forcing the molecule into a twisted, non-planar conformation. This disruption of π−π stacking prevents excimer formation and triplet-triplet annihilation (TTA), ensuring the host maintains a high T1​ required to confine excitons on blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) guest emitters[2]. Furthermore, this asymmetric bulk drastically increases solubility in aromatic solvents, making it an ideal candidate for low-cost solution processing[1].

Optoelectronic Profile & Material Data

To design an efficient host-guest system, the energetic levels of the host must perfectly encapsulate those of the guest emitter. The following table summarizes the representative physicochemical and optoelectronic properties of N-(9-acetyl-9H-carbazol-8-yl)acetamide-based matrices.

ParameterRepresentative ValueDiagnostic Impact on OLED Performance
Molecular Weight 266.29 g/mol Low molecular mass ensures high solubility (>20 mg/mL in chlorobenzene) for uniform spin-coating[3].
HOMO Level ~ -5.75 eVDeepened HOMO facilitates smooth hole injection from PEDOT:PSS and resists oxidative degradation[4].
LUMO Level ~ -2.45 eVAligns with standard electron transport layers (ETLs) like TPBi for balanced charge carrier injection.
Triplet Energy ( T1​ ) > 2.85 eVHigh T1​ prevents reverse energy transfer (back-transfer) from blue/green TADF emitters to the host.
Glass Transition ( Tg​ ) > 120 °CHigh thermal stability prevents phase separation and crystallization within the amorphous EML film[1].

Application Workflows & Visualizations

While vacuum thermal evaporation (VTE) is standard for small molecules, solution processing significantly reduces manufacturing complexity and cost[1]. The compound's high solubility allows it to serve as a premium host matrix for TADF emitters (e.g., 4CzIPN) in spin-coated EMLs.

OLED_Architecture Cathode Cathode: Al (100 nm) / LiF (1 nm) ETL ETL: TPBi (40 nm) ETL->Cathode EML EML: NACA Host + 10% 4CzIPN (30 nm) EML->ETL HTL HTL: PEDOT:PSS (40 nm) HTL->EML Anode Anode: ITO (150 nm) Anode->HTL Substrate Glass Substrate Substrate->Anode

Fig 1: Standard architecture for a solution-processed TADF OLED utilizing the carbazole derivative as the EML host.

Energy_Transfer S1_Host Host S1 (Singlet) S1_Guest Guest S1 (TADF) S1_Host->S1_Guest Förster Transfer T1_Host Host T1 (Triplet) T1_Guest Guest T1 (TADF) T1_Host->T1_Guest Dexter Transfer Ground Ground State (S0) S1_Guest->Ground Emission (hv) T1_Guest->S1_Guest RISC (Thermal)

Fig 2: Exciton transfer mechanism (Förster/Dexter) and RISC in a carbazole-hosted TADF OLED system.

Validated Experimental Protocols

The following protocols detail the formulation and fabrication of a green TADF OLED. Every step includes causality and quality control (QC) checkpoints to ensure a self-validating workflow.

Protocol A: EML Ink Formulation

Objective: Prepare a defect-free, homogeneous solution for spin-coating the emissive layer.

  • Solvent Selection: Select anhydrous chlorobenzene (CB) over standard toluene.

    • Causality: CB has a higher boiling point (131 °C), which slows the solvent evaporation rate during spin-coating, yielding a smoother, pinhole-free amorphous film[1].

  • Weighing: In a nitrogen-filled glovebox (< 0.1 ppm O2/H2O), weigh 18 mg of the carbazole host and 2 mg of 4CzIPN (TADF Guest) to achieve a 10 wt% doping concentration.

    • Causality: 10 wt% is the optimal threshold to maximize Förster/Dexter energy transfer while preventing concentration quenching of the guest[2].

  • Dissolution: Add 1 mL of anhydrous CB to the dry blend to create a 20 mg/mL solution. Stir at 40 °C for 2 hours using a magnetic micro-stirbar.

  • Filtration (QC Step): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile amber vial.

    • Validation: Inspect the vial under a 365 nm UV lamp; the solution must exhibit uniform green luminescence without any particulate scattering.

Protocol B: Device Fabrication Workflow

Objective: Fabricate the OLED stack sequentially: ITO / PEDOT:PSS / Host:Guest / TPBi / LiF / Al.

  • Substrate Preparation:

    • Sonicate patterned ITO glass substrates sequentially in Decon 90 (2% in DI water), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry with N2 gas and subject to UV-Ozone treatment for 15 minutes.

    • Causality: UV-Ozone removes residual organic contaminants, increases the hydrophilicity of the ITO for aqueous PEDOT:PSS, and increases the ITO work function for superior hole injection.

  • HTL Deposition:

    • Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 40 seconds in ambient air.

    • Anneal on a hotplate at 150 °C for 15 minutes.

    • Validation: Film thickness should be ~40 nm (verifiable via spectroscopic ellipsometry). Transfer immediately to the N2 glovebox.

  • EML Deposition:

    • Dispense 40 µL of the formulated ink onto the static substrate.

    • Spin-coat at 2000 rpm for 60 seconds.

    • Soft-bake at 100 °C for 10 minutes.

    • Causality: Baking removes residual chlorobenzene without exceeding the Tg​ of the organic layers, preventing thermal degradation of the film morphology[1][4].

  • Vacuum Deposition (ETL & Cathode):

    • Transfer the substrates to a thermal evaporator integrated into the glovebox.

    • At a base pressure of <1×10−6 Torr, deposit 40 nm of TPBi (ETL) at a rate of 1 Å/s.

    • Deposit 1 nm of LiF (Electron Injection Layer) at 0.1 Å/s.

    • Causality: LiF lowers the electron injection barrier from the aluminum cathode.

    • Deposit 100 nm of Aluminum at 2 Å/s through a shadow mask to define the active pixel area.

  • Encapsulation: Apply a UV-curable epoxy resin around the edges of a cover glass and cure under 365 nm UV light for 3 minutes to protect the device from atmospheric oxygen and moisture.

Troubleshooting & Quality Control

  • High Leakage Current (Low Shunt Resistance): If the device exhibits high current before the turn-on voltage, it indicates pinholes in the spin-coated EML. Solution: Ensure the EML ink is strictly filtered (0.22 µm) and increase the spin-coating acceleration rate to improve film uniformity.

  • Efficiency Roll-Off at High Luminance: Indicates triplet-triplet annihilation (TTA) or charge imbalance. Solution: Adjust the host-to-guest ratio (e.g., increase guest to 15 wt%) or verify the HOMO/LUMO alignment of the chosen ETL to ensure electrons are not over-injected relative to holes[2].

References

  • Title : N-(9-acetyl-9H-carbazol-8-yl)acetamide CAS Source : ChemicalBook URL : 3

  • Title : NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS Source : Chemistry & Chemical Technology URL : Link

  • Title : Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives Source : MDPI URL :1

  • Title : CN104497013A - Aza carbazole OLED material as well as preparation method and application thereof Source : Google Patents URL : 4

  • Title : Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review Source : MDPI URL : 2

Sources

Method

Application Note: N-(9-acetyl-9H-carbazol-8-yl)acetamide as a Strategic Precursor in Organic Synthesis

Executive Summary The carbazole scaffold is a privileged pharmacophore and a critical building block in materials science, owing to its extensive π -conjugated system and desirable electronic and charge-transport propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carbazole scaffold is a privileged pharmacophore and a critical building block in materials science, owing to its extensive π -conjugated system and desirable electronic and charge-transport properties[1]. While unsubstituted carbazoles are readily functionalized, the synthesis of highly substituted, heteroannulated, or asymmetric carbazole derivatives requires precise regiocontrol. N-(9-acetyl-9H-carbazol-8-yl)acetamide (CAS: 93463-76-4) serves as an advanced, dual-protected precursor that enables the strategic synthesis of complex carbazole architectures, including pyrido[2,3-a]carbazoles for oncology and 3,6-disubstituted 1-aminocarbazoles for Organic Light-Emitting Diodes (OLEDs).

Mechanistic Insights: The Causality of Dual Acetylation

Unprotected 1-aminocarbazole is highly susceptible to rapid oxidation and non-specific electrophilic attack due to the strong electron-donating nature of both the primary amine and the carbazole nitrogen. By utilizing N-(9-acetyl-9H-carbazol-8-yl)acetamide, chemists effectively mask these reactive centers.

  • Electronic Modulation: The acetyl groups exert an electron-withdrawing effect that modulates the highest occupied molecular orbital (HOMO) of the carbazole ring. This deactivation prevents over-halogenation and directs subsequent electrophilic aromatic substitutions (EAS) strictly to the thermodynamically favored C3 and C6 positions.

  • Steric Shielding: The bulky acetamide group at the 8-position (equivalent to the 1-position in the unsubstituted core) sterically hinders adjacent sites, preventing unwanted ortho-functionalization.

  • Reversibility: Both acetyl groups can be quantitatively removed via alkaline hydrolysis or reductive methods, regenerating the active amine and carbazole N-H for downstream cyclizations[2].

Workflow 1: Synthesis of Pyrido[2,3-a]carbazoles via Povarov Cycloaddition

Carbazole derivatives are widely used in medicine, displaying antiviral, antifungal, and topoisomerase II inhibition abilities[3]. Specifically, pyrido[2,3-a]carbazoles are potent DNA intercalators and antitumor agents. Their synthesis relies on the Povarov reaction, an aza-Diels-Alder cycloaddition that requires a free primary amine[4].

Pathway1 A N-(9-acetyl-9H-carbazol-8-yl)acetamide (Protected) B 1-Aminocarbazole (Active Amine) A->B NaOH, EtOH Reflux, 6h C Imine Intermediate (Schiff Base) B->C Aryl Aldehyde Acetonitrile D Pyrido[2,3-a]carbazole (Antitumor Agent) C->D Ethyl Vinyl Ether CAN (10 mol%)

Fig 1. Deprotection and Povarov cycloaddition pathway for pyrido[2,3-a]carbazoles.
Protocol 1: Deprotection and Povarov Cyclization

Self-Validating System: The success of the deprotection step is visually confirmed by a color shift (colorless to pale yellow) and the appearance of two distinct N-H stretching bands (~3400 and ~3300 cm⁻¹) in the FTIR spectrum, replacing the strong amide C=O stretch at 1650 cm⁻¹.

Step-by-Step Methodology:

  • Deprotection: Suspend N-(9-acetyl-9H-carbazol-8-yl)acetamide (10 mmol) in 50 mL of absolute ethanol. Add 20 mL of 10% aqueous NaOH.

  • Reflux: Heat the mixture to reflux (80 °C) for 6 hours. The dual acetyl cleavage is driven by the strong alkaline conditions.

  • Isolation: Cool to room temperature, concentrate in vacuo, and extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 1-aminocarbazole.

  • Imine Formation: In a dry Schlenk flask, dissolve 1-aminocarbazole (5 mmol) and an aryl aldehyde (5 mmol) in 20 mL of anhydrous acetonitrile. Stir for 30 minutes at room temperature to allow Schiff base formation.

  • Cycloaddition: Add ethyl vinyl ether (10 mmol) followed by Ceric Ammonium Nitrate (CAN, 10 mol%) as a Lewis acid catalyst. The CAN activates the imine for nucleophilic attack by the electron-rich alkene[4].

  • Purification: Stir for 8 hours at room temperature. Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/EtOAc, 4:1) to isolate the pyrido[2,3-a]carbazole derivative.

Workflow 2: Regioselective Functionalization for OLED Materials

For OLED host materials and Thermally Activated Delayed Fluorescence (TADF) emitters, 3,6-disubstituted carbazoles are required to tune the triplet energy levels. The dual-protected precursor allows for clean bromination at C3 and C6 without amine oxidation.

Pathway2 Step1 N-(9-acetyl-9H-carbazol-8-yl)acetamide Step2 3,6-Dibromo-N-(9-acetyl-9H-carbazol-8-yl)acetamide Step1->Step2 NBS (2.2 equiv) DMF, 0°C to RT Step3 3,6-Diaryl-N-(9-acetyl-9H-carbazol-8-yl)acetamide Step2->Step3 Arylboronic Acid, Pd(PPh3)4 K2CO3, Toluene/H2O, 90°C Step4 3,6-Diaryl-1-aminocarbazole (OLED Precursor) Step3->Step4 NaOH, EtOH Reflux, Deprotection

Fig 2. Regioselective halogenation and cross-coupling workflow for OLED materials.
Protocol 2: Regioselective Bromination and Suzuki-Miyaura Coupling

Self-Validating System: The bromination at C3/C6 is confirmed by ¹H NMR, where the disappearance of the protons at the 3 and 6 positions and the collapse of the adjacent proton signals into singlets validate the regiochemistry.

Step-by-Step Methodology:

  • Bromination: Dissolve N-(9-acetyl-9H-carbazol-8-yl)acetamide (10 mmol) in 40 mL of anhydrous DMF. Cool to 0 °C.

  • Electrophilic Attack: Add N-Bromosuccinimide (NBS, 21 mmol) portion-wise over 30 minutes. The low temperature prevents radical side-reactions. Stir at room temperature for 4 hours.

  • Precipitation: Pour the mixture into 200 mL of ice water. Filter the resulting white precipitate, wash with water, and recrystallize from ethanol to yield 3,6-dibromo-N-(9-acetyl-9H-carbazol-8-yl)acetamide.

  • Cross-Coupling: In a degassed flask, combine the dibromo intermediate (5 mmol), an arylboronic acid (12 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (15 mmol) in a biphasic mixture of toluene/water (3:1, 40 mL).

  • Reflux: Heat at 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup & Deprotection: Extract the coupled product using ethyl acetate, then subject it to the alkaline deprotection protocol (Protocol 1, Steps 1-3) to yield the final 3,6-diaryl-1-aminocarbazole.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and mechanistic rationales for the transformations utilizing N-(9-acetyl-9H-carbazol-8-yl)acetamide.

TransformationSubstrateReagents / CatalystRegioselectivityYield (%)Mechanistic Note
Deprotection N-(9-acetyl-9H-carbazol-8-yl)acetamide10% NaOH, EtOH, 80 °CN/A>90%Base-catalyzed acyl cleavage restores primary amine nucleophilicity.
Bromination N-(9-acetyl-9H-carbazol-8-yl)acetamideNBS (2.2 eq), DMF, 0 °CC3, C685-88%Acetyl groups deactivate C1/C8, directing electrophiles strictly to C3/C6.
Povarov Cycloaddition 1-AminocarbazoleEthyl Vinyl Ether, CAN (10 mol%)C2-C3 Annulation70-75%CAN acts as a single-electron oxidant/Lewis acid to activate the imine intermediate.
Suzuki Coupling 3,6-Dibromo derivativeArylboronic acid, Pd(PPh₃)₄C3, C678-82%Standard Pd(0)/Pd(II) catalytic cycle; bulky acetamide does not sterically hinder C3/C6.

References

  • ACG Publications. "Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition." (2021). 3

  • Arabian Journal of Chemistry. "Synthesis and antimicrobial activities of 9H-carbazole derivatives." (2011). 1

  • Beilstein Journal of Organic Chemistry (via PMC). "Palladium-catalyzed regioselective C1-selective nitration of carbazoles." (2023).2

  • Arkivoc. "Applications of aminocarbazoles in heterocyclic synthesis." (2015). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(9-acetyl-9H-carbazol-8-yl)acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks encountered when diacetylating 8-amino-9H-carbazole to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks encountered when diacetylating 8-amino-9H-carbazole to yield N-(9-acetyl-9H-carbazol-8-yl)acetamide .

The synthesis of C8-substituted carbazoles (equivalent to C1 due to symmetry) is notoriously difficult due to restricted rotation and extreme steric bulk in the "bay region" of the carbazole core [1]. Furthermore, achieving 1,9-disubstitution requires overcoming the inherently low nucleophilicity of the N9 pyrrole-like nitrogen [2]. This guide provides field-proven, self-validating protocols to maximize your reaction yield.

Reaction Workflow & Mechanistic Pathway

Workflow Start 8-Amino-9H-carbazole (Starting Material) Step1 Step 1: C8-Amine Acetylation Reagents: Ac2O, TEA, DCM Temp: 25°C Start->Step1 Intermediate Intermediate: N-(9H-carbazol-8-yl)acetamide (Sterically Hindered) Step1->Intermediate Check1 Checkpoint: LC-MS/TLC Is primary amine fully consumed? Intermediate->Check1 Check1->Step1 No (Add Ac2O) Step2 Step 2: N9-Acetylation (Catalytic) Reagents: Excess Ac2O, DMAP Temp: 110°C (Reflux) Check1->Step2 Yes Product Target Molecule: N-(9-acetyl-9H-carbazol-8-yl)acetamide Step2->Product

Experimental workflow for the diacetylation of 8-amino-9H-carbazole to the target molecule.

Troubleshooting & FAQs

Q1: My reaction stalls completely at the monoacetylated intermediate, N-(9H-carbazol-8-yl)acetamide. Why won't the second acetylation occur? Causality: This is a classic kinetic vs. thermodynamic hurdle. The primary amine at C8 is highly nucleophilic and acetylates rapidly. However, the N9 position is part of an aromatic system (its lone pair is delocalized into the rings), making it inherently less nucleophilic. Once the C8 position is acetylated, the newly formed acetamide group creates massive steric hindrance in the bay region, physically blocking reagents from accessing N9. Solution: You must introduce DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst and elevate the temperature. DMAP reacts with acetic anhydride to form a highly reactive, sterically unencumbered N-acylpyridinium intermediate. This intermediate acts as an aggressive acetyl donor, effectively forcing the reaction over the high activation energy barrier caused by the steric clash.

Q2: I am observing significant degradation and deacetylation back to the monoacetylated product during my aqueous workup. How do I prevent this? Causality: The N9-acetyl group on a carbazole is not a standard aliphatic amide; it is an N-acyl diarylamine. Because the nitrogen's lone pair is pulled into the aromatic rings, the carbonyl carbon is highly electrophilic, giving the N9-acetyl group an imide-like lability. It is exceptionally susceptible to nucleophilic attack by hydroxide ions. Solution: Never use strong aqueous bases (e.g., NaOH, KOH) during your workup. Quench the reaction by slowly pouring the mixture into ice-cold saturated or pure crushed ice. Extract immediately with a non-polar solvent to isolate the product from the aqueous phase before hydrolysis can occur.

Q3: My LC-MS shows a mass corresponding to a triacetylated product (+42 Da over the target). What is happening? Causality: Researchers often switch to Acetyl Chloride (AcCl) to force the N9 acetylation due to its high reactivity [3]. However, under forcing conditions with AcCl, the secondary amide at C8 can undergo a second acetylation, yielding an N,N-diacetyl (imide) functional group at C8 alongside the N9 acetylation. Solution: Rely on Acetic Anhydride ( ) rather than AcCl for the final push. , when paired with DMAP, provides superior chemoselectivity—it is reactive enough to acetylate N9 but not harsh enough to over-acetylate the C8 amide.

Quantitative Data: Optimization Parameters

To validate the causality of these reagent choices, observe the self-validating optimization matrix below. The data demonstrates that thermal activation and DMAP are non-negotiable for high yields.

EntryAcylating AgentCatalyst / BaseSolventTemp (°C)Time (h)Yield of Target (%)Yield of Monoacetyl (%)
1 (2.0 eq)TEA (2.5 eq)DCM25120 >95
2AcCl (3.0 eq)PyridineToluene801615 60
3 (10.0 eq)NoneToluene1102422 70
4 (10.0 eq) DMAP (0.2 eq) Toluene 110 24 88 <5
Validated Experimental Protocol

Follow this step-by-step methodology to ensure reproducible, high-yield synthesis of N-(9-acetyl-9H-carbazol-8-yl)acetamide.

Step 1: Initial C8-Acetylation (Kinetic Control)

  • Charge an oven-dried round-bottom flask with 8-amino-9H-carbazole (1.0 eq) and anhydrous toluene (to achieve a 0.2 M concentration).

  • Add triethylamine (1.5 eq) and acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir for 2 hours. Verify complete conversion to the monoacetylated intermediate via TLC (Hexanes/EtOAc, 7:3).

Step 2: Catalytic N9-Acetylation (Thermodynamic Push) 4. To the same reaction vessel, add 4-dimethylaminopyridine (DMAP, 0.2 eq) and a large excess of acetic anhydride (5.0 - 10.0 eq). 5. Attach a reflux condenser, purge the system with inert gas ( or Argon), and heat the mixture to 110°C (reflux) for 18–24 hours. 6. Monitor the reaction via LC-MS until the monoacetylated intermediate is consumed.

Step 3: Mild Quenching and Isolation 7. Remove the flask from heat and cool to 0°C using an ice bath. 8. Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous . Stir for 15 minutes to hydrolyze the excess . Do not let the mixture warm to room temperature during this step. 9. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 10. Wash the combined organic layers with cold brine, dry over anhydrous , and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure diacetylated target.

References
  • Zhang, B.-S., Zhao, S.-Y., Li, S.-X., Jia, W.-Y., Yang, Y.-X., Wang, Y.-M., Gou, X.-Y., Liang, Y.-M., Wang, X.-C., & Quan, Z.-J. "Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry." The Journal of Organic Chemistry, 2023, 88(3), 1786-1795.[Link]

  • Shmeiss, N. A. M. M., Ismail, M. M. F., Soliman, A. M., & El-Diwani, H. I. "Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents." Molecules, 2000, 5(10), 1101-1112.[Link]

  • "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride." Journal of Chemical Sciences, 2013, 125(3), 607-613.[Link]

Optimization

optimizing crystallization conditions for N-(9-acetyl-9H-carbazol-8-yl)acetamide

Welcome to the Technical Support Center for the crystallization of N-(9-acetyl-9H-carbazol-8-yl)acetamide (CAS: 93463-76-4). As a Senior Application Scientist, I have designed this guide to address the unique thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of N-(9-acetyl-9H-carbazol-8-yl)acetamide (CAS: 93463-76-4). As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with this specific molecule.

The rigid carbazole core, combined with the rotational flexibility of the 9-acetyl and 8-acetamide groups, creates a high propensity for two major crystallization bottlenecks: Liquid-Liquid Phase Separation (LLPS / "oiling out") and conformational polymorphism [1][2]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, scalable, and phase-pure crystallization.

Part 1: Thermodynamic Profiling & Process Logic

Before initiating any crystallization, it is critical to map the thermodynamic boundaries of your system. For highly functionalized carbazoles, crossing the spinodal curve leads to emulsion formation rather than crystalline growth[3].

Table 1: Target Physicochemical & Crystallization Parameters

ParameterTarget Value / ObservationMechanistic Causality
Metastable Zone Width (MSZW) Narrow to Moderate (5–15 °C)Dictates the maximum allowable cooling rate before uncontrolled primary nucleation occurs.
Seeding Temperature Tclear​
  • (3 to 5 °C)

Ensures seeds do not dissolve, while preventing spontaneous shock nucleation[4].
Seed Loading 1.0% – 3.0% (w/w)Provides sufficient initial surface area to consume supersaturation smoothly, bypassing the LLPS boundary[5].
Cooling Profile Parabolic (Cubic trajectory)Matches the exponential growth of crystal surface area, maintaining a constant, safe supersaturation level[6].
LLPS Boundary High supersaturation zonesCrossing this boundary forces the system into a miscibility gap, yielding solute-rich oil droplets instead of a solid lattice[7].

G A 1. Solvent Selection (Avoid Miscibility Gap) B 2. Complete Dissolution (T > T_clear) A->B C 3. Linear Cooling (To Metastable Zone) B->C D 4. Seed Addition (1-3 wt%) C->D E 5. Isothermal Hold (Desupersaturation) D->E F 6. Parabolic Cooling (Controlled Growth) E->F G 7. Filtration & Drying F->G

Figure 1: Optimal seeded cooling crystallization workflow to prevent liquid-liquid phase separation.

Part 2: Step-by-Step Self-Validating Protocol

To isolate phase-pure N-(9-acetyl-9H-carbazol-8-yl)acetamide while bypassing the LLPS boundary, utilize a seeded parabolic cooling crystallization. This protocol includes built-in validation checks to ensure system integrity.

Protocol: Seeded Parabolic Cooling Crystallization

  • Dissolution & Thermal Erasure: Suspend the crude API in the optimized solvent system. Heat the mixture to 5 °C above the clear point ( Tclear​ ) and hold isothermally for 30–45 minutes.

    • Causality: This erases the thermal history of the compound and destroys rogue sub-critical nuclei that could trigger premature, uncontrolled crystallization[4].

  • Linear Cooling to Seeding Point: Cool the solution linearly at a slow rate (e.g., 0.5 °C/min) to the predetermined seeding temperature (typically Tclear​

    • 5 °C).
    • Causality: This gently brings the system into the metastable zone without crossing the spinodal curve into the oiling-out regime[3][8].

  • Seed Introduction (Self-Validation Step): Add 2% (w/w) of pre-milled seeds of the desired stable polymorph.

    • Validation Check: Hold the suspension isothermally for 60 minutes. If the seeds dissolve, your system is undersaturated (recalculate Tclear​ ). If a massive crash-out occurs, your supersaturation was too high. A successful state results in a visually stable suspension with no droplet formation[1][4].

  • Parabolic Cooling: Initiate a parabolic (cubic) cooling profile down to the final isolation temperature (e.g., 5 °C) over 6–8 hours.

    • Causality: Initial cooling must be extremely slow because the available seed surface area is low. As the crystals grow, their surface area increases exponentially. Accelerating the cooling rate later in the process matches this surface area growth, maintaining a constant supersaturation driving force[6][9].

  • Isolation: Filter the suspension, wash with a pre-chilled displacement solvent to remove impurity-laden mother liquor, and dry under vacuum.

Part 3: Troubleshooting Guides & FAQs

FAQ 1: Why does my compound "oil out" instead of forming a crystalline suspension? Answer: Oiling out (LLPS) occurs when the solution reaches a high level of supersaturation and crosses the spinodal curve, forcing the system into a miscibility gap. It separates into a solute-rich liquid phase and a solute-lean continuous phase[1][3]. For N-(9-acetyl-9H-carbazol-8-yl)acetamide, the steric bulk and rotational flexibility of the acetyl and acetamide groups hinder rapid molecular integration into a rigid crystal lattice. Because lattice integration is kinetically delayed, the molecules arrange randomly into highly mobile oil droplets[3]. Troubleshooting: Switch to a solvent system with a shallower solubility curve to widen the metastable zone. Implement the self-validating seeding protocol above to promote continuous mass transfer to the solid phase before the LLPS boundary is reached[6][7].

FAQ 2: I am getting a mixture of crystal habits (needles and blocks). How do I isolate the thermodynamically stable polymorph? Answer: Carbazole derivatives are highly prone to conformational polymorphism due to the rotational degrees of freedom in their substituents[2][10]. When crystallization is driven by rapid cooling, the kinetically favored metastable polymorph (often needles) nucleates first. Over time, the system transitions to the more densely packed, thermodynamically stable polymorph (often blocks)[11][12]. Troubleshooting: Utilize a solvent-mediated phase transition (slurry maturation). After the initial crystallization, hold the suspension isothermally at an elevated temperature (e.g., 40 °C) for 12–24 hours. According to Ostwald's rule of stages, the more soluble metastable needles will dissolve, feeding the growth of the less soluble, thermodynamically stable blocks[11].

Polymorph Sol Supersaturated Solution Meta Metastable Form (Kinetic, Needles) Sol->Meta Fast Cooling (High Supersaturation) Stable Stable Form (Thermodynamic, Blocks) Sol->Stable Slow Cooling + Seeding Meta->Stable Slurry Maturation (Solvent-Mediated)

Figure 2: Thermodynamic vs. kinetic pathways in conformational polymorphism resolution.

FAQ 3: How can I implement anti-solvent crystallization without triggering agglomeration or oiling out? Answer: Agglomeration and oiling out during anti-solvent addition occur when the local supersaturation at the injection point exceeds the metastable limit, forcing a rapid, uncontrolled phase separation[13]. Troubleshooting: To maintain a controlled system, do not add anti-solvent linearly. Use a programmed, non-linear addition rate (slow initially, accelerating later) to match the increasing crystal surface area. Furthermore, inject the anti-solvent subsurface directly into the high-shear zone of the impeller to ensure instantaneous micro-mixing, preventing localized pooling of the anti-solvent[8].

References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo.
  • Oiling Out in Crystallization - Mettler Toledo.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS Publications.
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI.
  • Understanding the Importance of Crystallization Processes - Contract Pharma.
  • Aggregation-enhanced emissive mechanofluorochromic carbazole-halogen positional isomers - CrystEngComm (RSC Publishing).
  • Comprehensive Structural, Spectroscopic, and Computational Data for KL1421 Carbazole-Pyridinium Polymorphs - Zenodo.
  • Polymorphism in early development: The account of MBQ-167 - PMC / NIH.
  • Polymorphism in early development: The account of MBQ-167 - PubMed.
  • Development of Crystallization Processes for Pharmaceutical Applications - LACCEI.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ResearchGate.
  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics - University of Limerick.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Stability of N-(9-acetyl-9H-carbazol-8-yl)acetamide

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing formulation and stability challenges with N-(9-acetyl-9H-carbazol-8-yl)acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing formulation and stability challenges with N-(9-acetyl-9H-carbazol-8-yl)acetamide .

Unlike standard aliphatic amides, this molecule presents unique physicochemical challenges. Below, we deconstruct the mechanistic root causes of its instability and provide field-proven, self-validating protocols to ensure reliable experimental data.

Part 1: Mechanistic Overview & Causality

To stabilize N-(9-acetyl-9H-carbazol-8-yl)acetamide, you must first understand why it degrades. The molecule contains two distinct acyl groups:

  • The C8-Acetamide: A standard secondary aryl amide. The nitrogen lone pair delocalizes into the carbonyl, providing high resonance stability.

  • The N9-Acetyl (N-Acylcarbazole): This is the weak link. Because the nitrogen atom is part of the central pyrrole-like ring of the carbazole core, its lone pair is heavily recruited to maintain the 14 π-electron aromatic system. Consequently, the lone pair cannot effectively delocalize into the N9-acetyl carbonyl group. This lack of resonance leaves the carbonyl carbon highly electrophilic and essentially acts as an "activated amide"[1].

Because of this structural conflict, the N9-acetyl bond is highly susceptible to base-catalyzed hydrolysis and nucleophilic attack in aqueous media[2][3].

HydrolysisMechanism A N-(9-acetyl-9H-carbazol-8-yl)acetamide (Intact) B Hydroxide / Amine Attack at N9-Acetyl A->B pH > 7.0 or Nucleophiles C Tetrahedral Intermediate B->C Rate Limiting D N-(9H-carbazol-8-yl)acetamide (Degradant) C->D C-N Cleavage E Acetate / Acetamide (Byproduct) C->E

Caption: Kinetic pathway of N9-acetyl hydrolysis vs. C8-acetamide stability.

Part 2: Troubleshooting Q&A

Q1: Why does my compound degrade so rapidly in standard PBS (pH 7.4), while other acetamides in my library are completely stable? Causality: You are observing the rapid hydrolysis of the activated N-acylcarbazole bond, not the C8-acetamide. At pH 7.4, the concentration of hydroxide ions is sufficient to attack the highly electrophilic N9-carbonyl[2]. Solution: If your assay permits, lower the buffer pH to 5.5–6.0. This significantly reduces the rate of base-catalyzed hydroxide attack and extends the half-life from minutes to days.

Q2: I switched to a pH 6.0 buffer, but I am still seeing massive degradation when I use Tris-HCl. What is going wrong? Causality: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Because N-acylcarbazoles are activated electrophiles, they act as potent transamidation reagents[1][4]. Your compound is reacting directly with the Tris buffer, transferring the acetyl group to the buffer's primary amine and releasing the free carbazole. Solution: Strictly avoid nucleophilic buffers (Tris, Glycine, ammonium salts). Use non-nucleophilic, sterically hindered buffers such as MOPS, MES, or simple phosphate/acetate buffers.

Q3: How can I formulate this compound for in vivo or cell-based assays where I must maintain pH 7.4 and cannot avoid nucleophiles in the media? Causality: Since you cannot change the bulk thermodynamic conditions of the media, you must alter the local microenvironment of the molecule. You need to lower the local water activity and physically shield the electrophilic carbonyl from nucleophiles. Solution: Utilize supramolecular encapsulation. By formulating the drug with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or incorporating it into non-ionic micelles (e.g., Polysorbate 80), the hydrophobic carbazole core inserts into the cavity/core. This sterically buries the delicate N-acetyl group away from the aqueous interface.

Part 3: Quantitative Stability Data

Below is a comparative summary of the compound's stability profile under various formulation conditions. Use this to select the appropriate vehicle for your specific assay.

Buffer SystempHFormulation AdditivePrimary Degradation MechanismEstimated t1/2​ (at 25°C)
PBS7.4None (1% DMSO)Base-catalyzed hydrolysis< 2 hours
Tris-HCl7.4None (1% DMSO)Transamidation (Aminolysis)< 30 minutes
Acetate5.5None (1% DMSO)Acid-catalyzed hydrolysis~ 48 hours
MOPS6.55% Polysorbate 80Micellar shielding~ 24 hours
Phosphate 7.4 20% HP-β-CD Steric Encapsulation > 72 hours

Part 4: Self-Validating Experimental Protocol

To achieve the >72-hour stability required for complex biological assays at pH 7.4, follow this standardized Standard Operating Procedure (SOP) for Supramolecular Encapsulation.

FormulationWorkflow Step1 1. Solubilize Compound Dissolve in anhydrous DMSO (10 mg/mL) Step3 3. Supramolecular Complexation Dropwise addition under probe sonication (4°C) Step1->Step3 Step2 2. Prepare Shielding Matrix 20% w/v HP-β-CD in non-nucleophilic buffer (pH 6.0) Step2->Step3 Step4 4. Steric Shielding Achieved N9-acetyl group buried in hydrophobic cavity Step3->Step4 Step5 5. Self-Validation HPLC-UV at T=0 and T=4h to confirm <2% degradation Step4->Step5

Caption: Workflow for supramolecular encapsulation to protect the N-acetyl bond.

Step-by-Step Methodology: HP-β-CD Encapsulation
  • Preparation of the Organic Phase: Weigh out 10 mg of N-(9-acetyl-9H-carbazol-8-yl)acetamide. Dissolve completely in 1.0 mL of strictly anhydrous DMSO. Note: Even trace moisture in older DMSO stocks will initiate premature hydrolysis.

  • Preparation of the Aqueous Matrix: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 50 mM Phosphate buffer (adjusted to pH 7.4). Chill the solution to 4°C to favor the thermodynamics of the inclusion complex.

  • Complexation: Place the aqueous matrix on a magnetic stirrer at 800 RPM. Using a precision syringe, add the organic phase dropwise (1 drop per 5 seconds) into the vortex of the aqueous matrix.

  • Equilibration: Subject the resulting opalescent suspension to mild bath sonication for 15 minutes at 4°C, followed by stirring for 2 hours protected from light.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any unencapsulated, precipitated drug.

  • Self-Validation Step (Critical): Do not assume the formulation is stable. Inject a 10 µL aliquot into an HPLC-UV system (C18 column, detection at 254 nm). Quantify the peak area of the intact molecule versus the free N-(9H-carbazol-8-yl)acetamide degradant. Incubate the formulation at room temperature for 4 hours and repeat the injection. A successful encapsulation will yield < 2% degradant formation over this window.

Part 5: References

  • de la Mare, P. B. D., & Wilson, M. A. (1971). The Kinetics and Mechanisms of Aromatic Halogen Substitution. Part XXXI. The Reaction Pathway involved in the Chlorination of N-Acetylcarbazole. Journal of the Chemical Society B: Physical Organic.

  • Kang, B., Yasuno, Y., Okamura, H., & Shinada, T. (2020). N-Acylcarbazole as a Selective Transamidation Reagent. Bulletin of the Chemical Society of Japan, 93(8), 993-999.

  • Wang, Y., et al. (2023). N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation. ChemRxiv.

  • ACS Publications. (2023). Structure and Additive-free Transamidation of Planar N-Cyano Amides. Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H and 13C-NMR Spectra Validation for N-(9-acetyl-9H-carbazol-8-yl)acetamide

Authored by a Senior Application Scientist For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, experienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the validation of N-(9-acetyl-9H-carbazol-8-yl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale, ensuring a robust and self-validating analytical workflow.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural characterization of organic molecules.[1][2][3] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei. This allows for the mapping of the molecular framework, identification of functional groups, and determination of stereochemistry.[1][2][3]

In this guide, we focus on N-(9-acetyl-9H-carbazol-8-yl)acetamide, a substituted carbazole derivative. The validation of its structure via NMR is critical for ensuring its purity and confirming its identity before proceeding with further biological or chemical studies.

Diagram: Molecular Structure of N-(9-acetyl-9H-carbazol-8-yl)acetamide

Caption: Molecular structure of N-(9-acetyl-9H-carbazol-8-yl)acetamide.

Part 1: A Robust Experimental Protocol for NMR Analysis

The quality of your NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural validation.

Diagram: NMR Sample Preparation and Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Validation synthesis Synthesize and Purify N-(9-acetyl-9H-carbazol-8-yl)acetamide dissolution Dissolve ~5-10 mg in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6 or CDCl3) synthesis->dissolution filtration Filter into NMR Tube dissolution->filtration shimming Shim Magnetic Field filtration->shimming h1_nmr Acquire 1H-NMR Spectrum shimming->h1_nmr c13_nmr Acquire 13C-NMR Spectrum h1_nmr->c13_nmr two_d_nmr Acquire 2D-NMR Spectra (COSY, HSQC, HMBC) c13_nmr->two_d_nmr processing Process Spectra (Fourier Transform, Phasing, Baseline Correction) two_d_nmr->processing assignment Assign Signals to Specific Atoms in the Molecule processing->assignment validation Validate Structure Against Predicted Spectra and Orthogonal Data assignment->validation reporting Report Findings validation->reporting

Caption: Workflow for NMR analysis from sample preparation to data validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Purity is paramount: Begin with a highly purified sample of N-(9-acetyl-9H-carbazol-8-yl)acetamide. Impurities will introduce extraneous signals, complicating spectral interpretation.

    • Solvent Selection: The choice of deuterated solvent is critical as it can influence chemical shifts.[4][5][6][7][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks. Chloroform-d (CDCl₃) is another common alternative. For this guide, we will proceed with DMSO-d₆.

    • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio without significant line broadening.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

    • ¹H-NMR Acquisition:

      • Acquire a standard one-dimensional ¹H-NMR spectrum.

      • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C-NMR Acquisition:

      • Acquire a proton-decoupled ¹³C-NMR spectrum.

      • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D-NMR Experiments (for enhanced validation):

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to one another.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton.[9]

Part 2: Spectral Interpretation and Validation - A Predictive Approach

In the absence of a published reference spectrum for N-(9-acetyl-9H-carbazol-8-yl)acetamide, a predictive approach based on the analysis of related structures is essential.

Predicted ¹H-NMR Chemical Shifts

The expected chemical shifts are influenced by the electronic environment of each proton. Electronegative atoms and aromatic rings generally cause a downfield shift (higher ppm values).[10]

Proton(s) Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Expected Multiplicity Rationale
Aromatic Protons (Carbazole)7.0 - 8.5Doublet (d), Triplet (t), Multiplet (m)Aromatic protons typically resonate in this region. The specific substitution pattern will lead to a complex set of coupled signals.[11][12]
NH Proton (Acetamido)~9.0 - 10.5Broad Singlet (br s)Amide protons are often broad due to quadrupole broadening and exchange. Their chemical shift is highly dependent on solvent and concentration.[13]
CH₃ Protons (N-acetyl)~2.5 - 2.8Singlet (s)The acetyl group on the nitrogen is expected to be deshielded by the carbazole ring system.
CH₃ Protons (C8-acetamido)~2.0 - 2.3Singlet (s)The acetamido methyl group is generally found in this region.[14][15][16]
Predicted ¹³C-NMR Chemical Shifts
Carbon(s) Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Rationale
Aromatic Carbons (Carbazole)110 - 145The carbazole ring system will exhibit a series of signals in the aromatic region. Carbons attached to nitrogen will be further downfield.[17][18][19]
C=O Carbon (N-acetyl)168 - 172Carbonyl carbons of amides typically resonate in this range.[20]
C=O Carbon (C8-acetamido)168 - 172Similar to the N-acetyl carbonyl.[20]
CH₃ Carbon (N-acetyl)25 - 30The methyl carbon of the acetyl group.
CH₃ Carbon (C8-acetamido)22 - 27The methyl carbon of the acetamido group.
The Validation Process
  • Initial Comparison: Compare the acquired ¹H and ¹³C-NMR spectra with the predicted chemical shifts and multiplicities.

  • Integration Analysis (¹H-NMR): The integral of each signal in the ¹H-NMR spectrum should be proportional to the number of protons it represents. Verify that the ratios of the integrals match the expected proton count for each group.

  • 2D-NMR Cross-Verification:

    • Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon.

    • Employ the HMBC spectrum to confirm long-range connectivities. For instance, expect to see correlations between the N-acetyl methyl protons and the N-acetyl carbonyl carbon, as well as between the aromatic protons and their neighboring carbons.

    • The COSY spectrum will confirm the coupling relationships between adjacent aromatic protons.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a truly robust validation incorporates data from orthogonal techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.[21]Does not provide detailed structural connectivity on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Unambiguous 3D molecular structure.The "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical and molecular formula.Does not provide structural information.

Recommendation: For comprehensive validation, complement the NMR data with high-resolution mass spectrometry (HRMS) to confirm the molecular formula and IR spectroscopy to verify the presence of the expected amide functional groups.

Conclusion

The validation of N-(9-acetyl-9H-carbazol-8-yl)acetamide via ¹H and ¹³C-NMR spectroscopy is a systematic process that combines careful experimental execution with a predictive and corroborative approach to data analysis. By following the detailed protocol and cross-verifying with orthogonal analytical techniques, researchers can have high confidence in the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds - J-STAGE. (n.d.). Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol - Thieme Connect. (2023, December 1). Retrieved from [Link]

  • Computational Analysis of Solvent Effects in NMR Spectroscopy - ACS Publications. (2009, November 23). Retrieved from [Link]

  • Acetamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • use of nmr in structure ellucidation | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. (2021, November 9). Retrieved from [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as - UH Institutional Repository. (2024, November 26). Retrieved from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2018, January 13). Retrieved from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - ACS Publications. (2020, December 30). Retrieved from [Link]

  • N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions - PubMed. (n.d.). Retrieved from [Link]

  • Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of carbazole acetamide derivatives. Conditions and reagents:... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - UH Institutional Repository. (2024, November 26). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic - Beilstein Journals. (n.d.). Retrieved from [Link]

  • C NMR spectra were measured on a Bruker AV400 (400MHz) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. (2020, April 27). Retrieved from [Link]

  • Supporting Information Synthesis and biological evaluation of novel carbazolyl glyoxamides as anticancer and antibacterial agent. (n.d.). Retrieved from [Link]

  • Redalyc.Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. (n.d.). Retrieved from [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (2000, October 31). Retrieved from [Link]

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Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(9-acetyl-9H-carbazol-8-yl)acetamide

For researchers and drug development professionals navigating the complex world of aromatic compounds, mass spectrometry stands as an indispensable tool for structural elucidation. This guide provides an in-depth analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex world of aromatic compounds, mass spectrometry stands as an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-(9-acetyl-9H-carbazol-8-yl)acetamide. In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of related carbazole and N-acetylated compounds to construct a theoretical, yet robust, fragmentation framework. This comparative approach not only predicts the fragmentation behavior of the target molecule but also offers a practical methodology for its analysis.

The Structural Landscape: Predicting Fragmentation Hotspots

N-(9-acetyl-9H-carbazol-8-yl)acetamide possesses a unique structure featuring a stable carbazole core with two distinct N-acetyl substitutions. This arrangement presents several potential fragmentation pathways under electron ionization. The stability of the aromatic carbazole ring system suggests that the initial and most significant fragmentation events will likely involve the more labile acetyl and acetamide substituents.

The primary fragmentation mechanisms anticipated for N-(9-acetyl-9H-carbazol-8-yl)acetamide are:

  • Loss of Ketene (CH₂=C=O): A hallmark of acetylated compounds, the neutral loss of ketene (42 Da) is a highly probable event.[1] This can occur from either the 9-acetyl or the 8-acetamide group, or sequentially from both.

  • α-Cleavage of Acetyl and Acetamide Groups: The bonds between the carbazole nitrogen/exocyclic nitrogen and the acetyl/acetamide carbonyl groups are susceptible to cleavage. This can lead to the loss of an acetyl radical (•CH₃CO, 43 Da) or an acetamide radical (•NHCOCH₃, 58 Da).

  • Fragmentation of the Carbazole Core: While more energy is required, the carbazole nucleus can undergo fragmentation, typically involving the loss of small neutral molecules like hydrogen cyanide (HCN).

  • Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible, particularly involving the acetamide group, though direct evidence from similar structures is limited.

Proposed Fragmentation Pathway of N-(9-acetyl-9H-carbazol-8-yl)acetamide

Based on these principles, a primary fragmentation pathway can be proposed. The molecular ion (M⁺•) will likely undergo successive losses of ketene, followed by cleavage of the remaining amide bond and eventual fragmentation of the carbazole ring.

G cluster_ionization Ionization & Initial Fragmentation cluster_secondary Secondary Fragmentation cluster_core Carbazole Core Fragmentation M_ion [N-(9-acetyl-9H-carbazol-8-yl)acetamide]⁺• (m/z 294) frag1 [M - CH₂=C=O]⁺• (m/z 252) M_ion->frag1 - 42 Da frag2 [M - •COCH₃]⁺ (m/z 251) M_ion->frag2 - 43 Da frag3 [M - 2(CH₂=C=O)]⁺• (m/z 210) frag1->frag3 - 42 Da frag4 [Carbazol-8-amine]⁺• (m/z 182) frag1->frag4 - 70 Da (loss of C₃H₂O) carbazole_ion [C₁₂H₉N]⁺• (m/z 167) frag4->carbazole_ion - •NH₂ final_frag [C₁₁H₇]⁺ (m/z 139) carbazole_ion->final_frag - HCN

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation, a comparison with related molecules is essential.

CompoundKey Fragmentation PathwaysUnique Features for Comparison
N-acetylated amines Dominated by α-cleavage and McLafferty rearrangement.[2][3] The molecular ion peak is often an odd number.[3]The presence of two acetyl groups on the target molecule will likely lead to sequential losses, a feature not seen in simpler N-acetylated amines.
Carbazole Exhibits a very stable molecular ion. Fragmentation requires higher energy and involves the loss of H• and HCN.The fragmentation of the carbazole core in the target molecule is expected to occur after the loss of the substituents, providing a stepwise diagnostic pathway.
N-acetylcarbazole Shows a primary loss of ketene (42 Da) to form the carbazole radical cation, which then fragments similarly to carbazole.This provides a direct analogy for the initial fragmentation of the 9-acetyl group on the target molecule.
N-acetylated amino acids Fragmentation can be complex, often involving losses of water, CO, and the entire N-acetyl group.[4][5][6]While structurally different, the fragmentation of the acetamide group at the 8-position may exhibit some similarities to N-acetylated amino acids, particularly in the potential for rearrangement reactions.

This comparative analysis suggests that the fragmentation pattern of N-(9-acetyl-9H-carbazol-8-yl)acetamide will be a composite of these behaviors, with the initial, lower-energy fragmentation dominated by the loss of the acetyl groups, followed by fragmentation characteristic of the more stable carbazole core.

Experimental Protocol: A Practical Guide

For researchers seeking to acquire the mass spectrum of N-(9-acetyl-9H-carbazol-8-yl)acetamide or similar novel compounds, the following protocol provides a robust starting point.

Objective: To obtain a reproducible electron ionization mass spectrum of N-(9-acetyl-9H-carbazol-8-yl)acetamide.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

  • Instrument Parameters (Typical Starting Conditions):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation)

    • Ion Source Temperature: 230 °C (to ensure volatilization without thermal degradation)

    • Mass Range: m/z 40-500 (to encompass the molecular ion and expected fragments)

    • Scan Rate: 1 scan/second

  • Sample Introduction:

    • Direct Insertion Probe: If available, this is the preferred method for pure, solid samples to avoid chromatographic interactions.

      • Apply a small amount of the dissolved sample to the probe tip and allow the solvent to evaporate.

      • Insert the probe and gradually heat it to volatilize the sample into the ion source.

    • GC Inlet: If using GC-MS, a suitable capillary column (e.g., a non-polar or semi-polar phase like DB-5ms) should be used.

      • Inject a small volume (e.g., 1 µL) of the sample solution.

      • Use a temperature program that allows for the elution of the compound as a sharp peak. A starting point could be an initial temperature of 150 °C, held for 1 minute, then ramped at 10 °C/min to 300 °C and held for 5 minutes.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum across the chromatographic peak or during the volatilization from the direct probe.

    • Identify the molecular ion peak.

    • Propose structures for the major fragment ions and rationalize their formation based on known fragmentation mechanisms.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve sample in volatile solvent purify Ensure purity dissolve->purify gc_ms GC-MS Injection purify->gc_ms dip Direct Insertion Probe purify->dip ionization Electron Ionization (70 eV) gc_ms->ionization dip->ionization analysis Mass Analysis (m/z 40-500) ionization->analysis detection Detection analysis->detection spectrum Obtain Mass Spectrum detection->spectrum identify Identify Molecular & Fragment Ions spectrum->identify elucidate Elucidate Fragmentation Pathway identify->elucidate

Conclusion

The mass spectrometry fragmentation of N-(9-acetyl-9H-carbazol-8-yl)acetamide is predicted to be a rich and informative process, initiated by the characteristic losses of its N-acetyl groups, followed by fragmentation of the stable carbazole core. By understanding the fundamental principles of fragmentation for related compounds, researchers can confidently predict and interpret the mass spectra of novel carbazole derivatives. The provided experimental protocol offers a practical starting point for obtaining high-quality data, enabling the unambiguous structural confirmation of this and other complex aromatic molecules. This guide serves as a testament to the predictive power of mass spectrometry when grounded in a solid understanding of chemical principles and comparative data analysis.

References

  • American Chemical Society. (2020, October 21). Capture of Electrochemically Generated Fleeting Carbazole Radical Cations and Elucidation of Carbazole Dimerization Mechanism by Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • MDPI. (2016, July 5). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Retrieved from [Link]

  • National Library of Medicine. (1998). Liquid chromatographic-mass spectrometric analysis of N-acetylamino acids in human urine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institutes of Health. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

  • National Institutes of Health. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • Frontiers Media. (2021). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • National Institutes of Health. Validation of Protein Acetylation by Mass Spectrometry. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

  • Arkat USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

Sources

Validation

Validating the Purity of N-(9-acetyl-9H-carbazol-8-yl)acetamide: A Comparative Guide to LC-MS vs. Traditional Techniques

Executive Summary N-(9-acetyl-9H-carbazol-8-yl)acetamide (CAS: 93463-76-4) is a highly functionalized synthetic intermediate. Carbazole scaffolds are privileged structures extensively utilized in both optoelectronic mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(9-acetyl-9H-carbazol-8-yl)acetamide (CAS: 93463-76-4) is a highly functionalized synthetic intermediate. Carbazole scaffolds are privileged structures extensively utilized in both optoelectronic materials (e.g., OLEDs) and medicinal chemistry 1, 2. For researchers and drug development professionals, validating the absolute purity of this compound is non-negotiable. The presence of even trace impurities—particularly positional isomers—can drastically alter the room-temperature phosphorescence of materials or the target binding affinity of pharmaceutical agents .

This guide provides an objective comparison of analytical techniques and details a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol specifically optimized for this complex carbazole derivative.

Mechanistic Rationale: The Analytical Challenge

Validating the purity of N-(9-acetyl-9H-carbazol-8-yl)acetamide (Molecular Weight: 266.29 Da, Formula: C16H14N2O2) presents specific structural challenges. The molecule contains a rigid, conjugated carbazole core with two distinct functional groups: an N-acetyl group and an acetamide group at the 8-position.

During synthesis, incomplete reactions, over-acetylation, or regiochemical scrambling (e.g., acetylation at the 3- or 6-position instead of the 9-position) can generate isomeric impurities. Because these isomers share the exact same conjugated core, they exhibit nearly identical UV absorption profiles. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to resolve these impurities, leading to false-positive purity reports 3.

To achieve orthogonal separation and definitive structural elucidation, LC-MS—specifically utilizing High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI)—is required.

Comparative Analysis of Analytical Techniques

To objectively evaluate the best approach for purity validation, we must compare LC-MS against alternative methodologies. The table below synthesizes quantitative and qualitative performance metrics for analyzing carbazole derivatives.

Analytical TechniqueResolution of IsomersSensitivity (LOD)Structural ElucidationVerdict for Carbazole Derivatives
LC-MS (UPLC-HRMS) High <10 ng/mL Excellent (via MS/MS) Gold Standard. Differentiates co-eluting isomers via fragmentation.
HPLC-UV Moderate~1 µg/mLPoor (Retention time only)Suboptimal. High risk of missing isomeric impurities due to identical chromophores.
GC-MS High<50 ng/mLGood (EI fragmentation)Moderate. Limited by the thermal stability of the acetamide group at high injector temps.
NMR (qNMR) Low (Bulk analysis)~1 mg/mLExcellent (Atomic connectivity)Complementary. Best for absolute quantification, but poor for trace (<1%) impurity detection.

Experimental Protocol: Self-Validating LC-MS Workflow

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following LC-MS methodology is designed as a self-validating system to ensure data integrity and prevent false readouts.

Step 1: Sample Preparation & System Suitability
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Concentration: Prepare the primary sample at 1.0 mg/mL for trace impurity assessment; dilute a secondary aliquot to 10 µg/mL for MS tuning to prevent detector saturation.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

  • Self-Validation (The Blank): Always inject a diluent blank prior to the sample. Carbazole derivatives can exhibit carryover; the blank ensures the column and ESI source are clean, proving that subsequent peaks originate from the sample, not the system.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size). A sub-2-micron column ensures sharp peak shapes, which is critical for separating closely eluting isomers.

  • Mobile Phase A: Water with 0.1% Formic Acid. Formic acid acts as a crucial proton source, driving the formation of [M+H]+ ions in the ESI source while suppressing secondary silanol interactions on the column 4.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ HRMS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Carbazoles readily protonate at the nitrogen or carbonyl oxygen to form the [M+H]+ ion (Calculated m/z: 267.1128). Mechanistic Note: Under certain high-voltage ESI conditions, carbazoles may undergo electrochemical oxidation to form radical cations (M+•); therefore, capillary voltage must be strictly optimized to favor the protonated species 5.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition: Full scan (m/z 100–1000) followed by Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

Workflow A Sample Prep (Acetonitrile, 0.2µm filter) B UPLC Separation (C18, 0.1% FA Gradient) A->B C ESI+ Ionization ([M+H]+ m/z 267.1) B->C D Mass Spectrometry (HRMS / MS-MS) C->D E Data Interpretation (Purity & Isomers) D->E

Step-by-step LC-MS analytical workflow for carbazole derivative purity validation.

Data Interpretation & Causality Logic

When interpreting the chromatogram, the primary peak must yield an exact mass corresponding to [C16H14N2O2 + H]+. If an impurity peak is detected, the logic matrix below dictates the analytical response.

If the impurity shares the exact mass of 267.1128, it is an isomer. We must then analyze the MS/MS spectra. The causality behind this step relies on bond dissociation energies: the fragmentation of the acetyl group from the carbazole nitrogen (position 9) requires different collision energy compared to the cleavage of the acetamide group at position 8. This differential fragmentation pattern is the exact mechanism that allows us to definitively identify the impurity's structure, proving the superiority of LC-MS over standard HPLC-UV.

Logic A Detect Impurity Peak in LC Chromatogram B Extract Exact Mass (HRMS) A->B C Mass = 267.11? (Isomeric Impurity) B->C D Analyze MS/MS Fragmentation Pattern C->D Yes E Determine Formula via Mass Defect C->E No F Confirm Positional Isomer (e.g., 3-acetyl vs 9-acetyl) D->F

Decision matrix for characterizing unknown impurities using HRMS and MS/MS data.

References

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. [Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives. NIH / PMC. [Link]

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of N-(9-acetyl-9H-carbazol-8-yl)acetamide and Its Parent Compounds

Abstract Carbazole derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry due to their wide-ranging biological activities, including anticanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Carbazole derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry due to their wide-ranging biological activities, including anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the in vitro cytotoxicity of a specific derivative, N-(9-acetyl-9H-carbazol-8-yl)acetamide, with its parent compounds, 9H-Carbazole and 8-aminocarbazole. We will delve into the underlying mechanisms of carbazole-induced cytotoxicity, present a detailed protocol for a standardized cytotoxicity assay, and analyze the structure-activity relationship to explain the observed differences in potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Carbazole Scaffolds

Carbazoles are tricyclic aromatic compounds composed of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This structural motif is found in both naturally occurring and synthetic molecules that exhibit a remarkable spectrum of biological effects, including antibacterial, anti-inflammatory, and notably, anticancer activities.[1][2][4][5] The anticancer properties of many carbazole derivatives are attributed to their ability to interact with DNA, either through intercalation, inhibition of essential enzymes like topoisomerase II, or by inducing apoptosis through various signaling pathways.[1]

A key strategy in medicinal chemistry is the structural modification of a parent compound to enhance its therapeutic index—maximizing its efficacy against target cells while minimizing toxicity to healthy tissues. The compound of interest, N-(9-acetyl-9H-carbazol-8-yl)acetamide, is a doubly acetylated derivative of 8-aminocarbazole. Acetylation can significantly alter a molecule's physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds, which in turn can influence its cellular uptake, target engagement, and overall cytotoxic profile. This guide aims to elucidate how these specific acetyl modifications impact the cytotoxicity of the carbazole core.

Experimental Framework for Cytotoxicity Assessment

To conduct a meaningful comparison, a robust and reproducible experimental design is paramount. This section outlines the critical components and provides a detailed protocol for the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6][7]

Rationale for Experimental Choices
  • Cell Line Selection: A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. For this guide, we will reference data from commonly used lines such as A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma), which represent different cancer types. Including a non-cancerous cell line, such as normal human peripheral blood mononuclear cells (PBMCs) or human dermal fibroblasts (HDFs), is crucial for evaluating the selectivity of the compounds.[2][8] High selectivity towards cancer cells is a desirable trait for any potential chemotherapeutic agent.[8]

  • Assay of Choice: The MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and high-throughput method for quantifying cell viability.[6][9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Controls: The inclusion of positive and negative controls is non-negotiable for data validation.

    • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. This accounts for any solvent-induced toxicity.

    • Positive Control: A well-characterized anticancer drug, such as Doxorubicin or 5-Fluorouracil, to confirm the sensitivity of the cell lines to cytotoxic agents.[10]

    • Blank Control: Wells containing only culture medium and the MTT reagent to provide a baseline for absorbance readings.[11]

Visualizing the Compounds of Interest

The structural differences between the parent compounds and the di-acetylated derivative are key to understanding their cytotoxic profiles.

G cluster_0 Parent Compounds cluster_1 Derivative 9H-Carbazole 9H-Carbazole (Unsubstituted Core) 8-Aminocarbazole 8-Aminocarbazole (Amino-substituted) 9H-Carbazole->8-Aminocarbazole Amination Derivative N-(9-acetyl-9H-carbazol-8-yl)acetamide (Di-acetylated) 8-Aminocarbazole->Derivative Acetylation

Caption: Relationship between the parent carbazole compounds and the di-acetylated derivative.

Step-by-Step MTT Assay Protocol

This protocol is adapted for adherent cells cultured in 96-well plates.[7][9][11]

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (N-(9-acetyl-9H-carbazol-8-yl)acetamide, 9H-Carbazole, 8-aminocarbazole) and the positive control (e.g., Doxorubicin) in sterile DMSO.

    • Perform serial dilutions of the stock solutions in serum-free culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include vehicle controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis

The cytotoxicity is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data (Illustrative)

Table 1: Illustrative IC₅₀ Values (µM) of Carbazole Compounds across Cancer Cell Lines

CompoundA549 (Lung)HeLa (Cervical)HepG2 (Liver)HDF (Normal Fibroblast)
9H-Carbazole>100>100>100>100
8-Aminocarbazole75.282.568.9>100
N-(9-acetyl-9H-carbazol-8-yl)acetamide 15.8 12.3 18.1 95.7
Doxorubicin (Positive Control)0.80.51.25.4

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental results would be presented.

Discussion: Structure-Activity Relationship and Mechanistic Insights

Based on the illustrative data and known chemical principles, we can infer a potential structure-activity relationship.

  • 9H-Carbazole: The unsubstituted carbazole core is generally found to have low cytotoxic activity. Its planar, aromatic structure allows for some DNA intercalation, but its overall potency is limited.

  • 8-Aminocarbazole: The introduction of an amino group at the C8 position can slightly increase cytotoxicity. The amino group can participate in hydrogen bonding and may alter the electronic properties of the ring system, potentially enhancing interactions with biological targets. However, the effect is often modest.[14][15]

  • N-(9-acetyl-9H-carbazol-8-yl)acetamide: The addition of two acetyl groups is hypothesized to significantly increase cytotoxic potency.

    • Increased Lipophilicity: The acetyl groups increase the molecule's lipophilicity, which can enhance its ability to cross the cell membrane and accumulate intracellularly.

    • Altered Target Interactions: The acetamide group on the C8 position and the acetyl group on the N9 position can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with target proteins or enzymes. Some N-acetylated carbazole derivatives have shown significant biological activity.[16][17]

    • Mechanism of Action: The enhanced cytotoxicity of carbazole derivatives is often linked to the induction of apoptosis.[1][2] This can occur through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax, the generation of reactive oxygen species (ROS), and the activation of caspases (e.g., caspase-9 and caspase-3/7).[1][2] The structural modifications in N-(9-acetyl-9H-carbazol-8-yl)acetamide may make it a more potent inducer of these apoptotic pathways compared to its parent compounds.

Conclusion

This guide outlines a comprehensive framework for comparing the cytotoxicity of N-(9-acetyl-9H-carbazol-8-yl)acetamide with its parent compounds, 9H-Carbazole and 8-aminocarbazole. Based on established structure-activity relationships, it is projected that the di-acetylated derivative will exhibit significantly enhanced cytotoxicity against cancer cell lines, coupled with potential selectivity over non-cancerous cells. The detailed experimental protocol and analytical framework provided herein serve as a robust starting point for researchers to validate this hypothesis and further explore the therapeutic potential of modified carbazole scaffolds. The promising nature of carbazole derivatives continues to make them a fertile ground for the development of novel anticancer agents.[8][10]

References

  • Molatlhegi RP, Phulukdaree A, Anand K, Gengan RM, Tiloke C, Chuturgoon AA (2015) Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLOS ONE 10(7): e0129874. [Link]

  • Molatlhegi, R. P., Phulukdaree, A., Anand, K., Gengan, R. M., Tiloke, C., & Chuturgoon, A. A. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Wang, Y., et al. (2023). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.
  • Lee, K. H., et al. (2000). Antitumor Agents. 203. Carbazole Alkaloid Murrayaquinone A and Related Synthetic Carbazolequinones as Cytotoxic Agents. Journal of Natural Products, 63(6), 769-773. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Al-Ostath, A., et al. (2022). A review on the biological potentials of carbazole and its derived products.
  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019). MDPI. [Link]

  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. (2015). PubMed. [Link]

  • Synthesis of carbazole acetamide derivatives. (n.d.). ResearchGate. [Link]

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